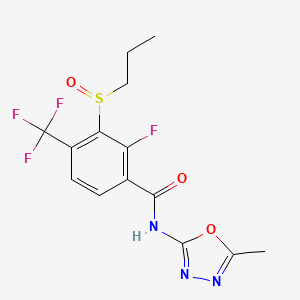![molecular formula C12H19N3O7 B13849511 (S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Fructose-histidine can be synthesized through the Maillard reaction, which involves the condensation of carbonyl compounds (usually reducing sugars like fructose) and amino compounds (such as proteins, peptides, and amino acids like histidine) . The reaction conditions, including temperature, initial reactant concentration, and pH value, significantly influence the stages of the Maillard reaction . Industrial production methods often involve heating fructose with histidine under controlled conditions to promote the formation of fructose-histidine .
Analyse Chemischer Reaktionen
Fructose-histidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, including organic acids and dicarbonyl compounds.
Reduction: Reduction reactions can lead to the formation of simpler sugars and amino acids.
Substitution: Fructose-histidine can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include 5-hydroxymethylfurfural (5-HMF), organic acids, and nitrogen-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
Fructose-histidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which fructose-histidine exerts its effects involves its antioxidant activity and interaction with other compounds like lycopene . The compound can chelate metal ions, thereby preventing oxidative damage to DNA and other cellular components . Additionally, fructose-histidine can modulate various molecular pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Fructose-histidine is unique compared to other similar compounds due to its specific combination of fructose and histidine. Similar compounds include:
Fructose-lysine: Another ketosamine formed from fructose and lysine, known for its role in the Maillard reaction.
Fructose-valine: A compound formed from fructose and valine, used in the development of enzymatic assays.
Fructose-histidine stands out for its potent antioxidant properties and its ability to synergize with lycopene to exert chemopreventive effects .
Eigenschaften
Molekularformel |
C12H19N3O7 |
|---|---|
Molekulargewicht |
317.30 g/mol |
IUPAC-Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C12H19N3O7/c16-8-3-22-12(21,10(18)9(8)17)4-14-7(11(19)20)1-6-2-13-5-15-6/h2,5,7-10,14,16-18,21H,1,3-4H2,(H,13,15)(H,19,20)/t7-,8+,9+,10-,12?/m0/s1 |
InChI-Schlüssel |
DTFFYNMHSHLNDP-PPNLDZOPSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CN=CN2)C(=O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CNC(CC2=CN=CN2)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


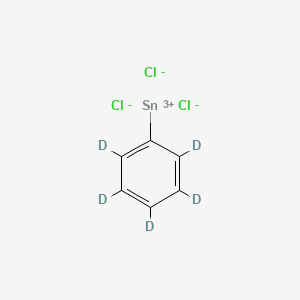
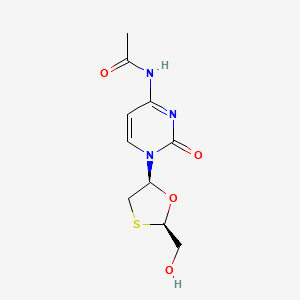
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
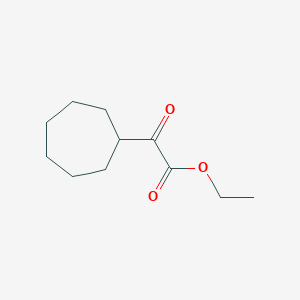
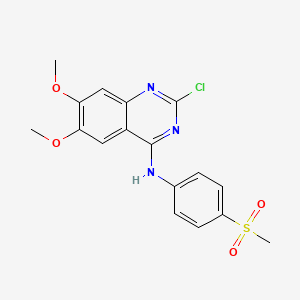
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
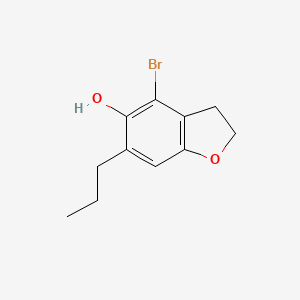
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
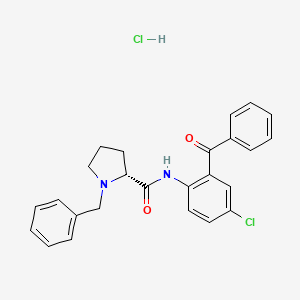
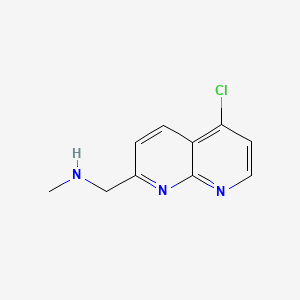
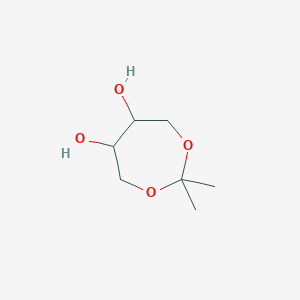
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
